![molecular formula C23H25ClN4O2 B2536071 N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251702-61-0](/img/structure/B2536071.png)

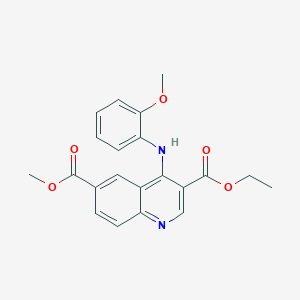

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cannabinoid Receptor Antagonism

N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a compound that has been explored for its antagonistic activity against cannabinoid receptors. Studies have focused on understanding the structure-activity relationships of pyrazole derivatives, aiming to find potent and selective cannabinoid receptor antagonists. Such compounds are valuable for characterizing cannabinoid receptor binding sites and could potentially serve as pharmacological probes. Moreover, they hold therapeutic promise for antagonizing the adverse effects associated with cannabinoids and cannabimimetic agents. The structural requirements for potent activity include specific substituents on the pyrazole ring and a piperidinyl carboxamide group, indicating a nuanced interaction with the CB1 receptor (Lan et al., 1999).

Molecular Interactions with CB1 Receptor

Further research into the molecular interaction of such compounds with the CB1 cannabinoid receptor has been conducted. Studies using the AM1 molecular orbital method have revealed various conformations of the compound, contributing to an understanding of how its structure influences binding to the CB1 receptor. This research supports the development of unified pharmacophore models for CB1 receptor ligands and provides insights into the potential antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Bioactivity of Metal Complexes

The synthesis and characterization of metal complexes with benzamide derivatives, including those similar to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, have been explored. These complexes exhibit significant antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents. The improved activity of copper complexes over free ligands highlights the role of metal coordination in enhancing biological efficacy (Khatiwora et al., 2013).

Alzheimer’s Disease Drug Candidates

Compounds structurally related to N-(4-chlorobenzyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide have been synthesized to assess their potential as drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. Such research paves the way for developing new therapeutic agents capable of mitigating the symptoms of neurodegenerative diseases (Rehman et al., 2018).

Selective Killing of Bacterial Persisters

Another intriguing application is the discovery of compounds that selectively kill bacterial persisters, which are cells that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This specificity could lead to novel approaches in combating bacterial infections, particularly those resistant to conventional antibiotics. The identification of such chemical compounds underscores the potential for targeted antibacterial therapies (Kim et al., 2011).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-8-7-16(2)19(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMPHQBENPUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2535988.png)

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride](/img/structure/B2535993.png)

![3-cyclopentyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2535994.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)

![4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2536004.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2536009.png)

![N-(2-methylpropyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide](/img/structure/B2536011.png)